molecular formula C10H13Cl2N3O B8467344 2, 4-Dichloro-6-cyclohexylmethoxy-[1,3,5]triazine

2, 4-Dichloro-6-cyclohexylmethoxy-[1,3,5]triazine

Cat. No. B8467344
M. Wt: 262.13 g/mol
InChI Key: FHBNBXJIWNKPTJ-UHFFFAOYSA-N
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Patent
US07173032B2

Procedure details

To cyanuric chloride (3.76 g, 20.0 mmol) dissolved in toluene (20 mL) was added potassium bicarbonate (2.80 g, 20.0 mmol) and 18-crown-6 (0.1614 g, 0.6 mmol) followed by dropwise addition of cyclohexylmethanol (2.5 mL, 20 mmol) in 15 mL of toluene (15 mL). The reaction mixture was allowed to stir at reflux for about 18 hours under nitrogen. The reaction mixture was passed through a plug of Celite and concentrated using a rotary evaporator and dried over night under vacuum to give 113 as an oil (5.212 g, 99% recovery).
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0.1614 g
Type
catalyst
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].C(=O)(O)[O-].[K+].[CH:15]1([CH2:21][OH:22])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1>C1(C)C=CC=CC=1.C1OCCOCCOCCOCCOCCOC1>[Cl:3][C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([O:22][CH2:21][CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
0.1614 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1(CCCCC1)CO
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 18 hours under nitrogen
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried over night under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)OCC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.212 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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